molecular formula C19H39BrN2O2 B12722883 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester CAS No. 109647-44-1

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester

Cat. No.: B12722883
CAS No.: 109647-44-1
M. Wt: 407.4 g/mol
InChI Key: LLDHTNJSNVBRKG-UHFFFAOYSA-M
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Description

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring substituted with a carboxyl group, a methyl group, and an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring The undecyl chain is introduced through alkylation reactions, and the carboxyl group is added via carboxylation

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperazinium salts.

Scientific Research Applications

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The undecyl chain and piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-1-methyl-1-decylpiperazinium bromide ethyl ester
  • 4-Carboxy-1-methyl-1-dodecylpiperazinium bromide ethyl ester
  • 4-Carboxy-1-methyl-1-undecylpiperazinium chloride ethyl ester

Uniqueness

4-Carboxy-1-methyl-1-undecylpiperazinium bromide ethyl ester is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

109647-44-1

Molecular Formula

C19H39BrN2O2

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 4-methyl-4-undecylpiperazin-4-ium-1-carboxylate;bromide

InChI

InChI=1S/C19H39N2O2.BrH/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4-18H2,1-3H3;1H/q+1;/p-1

InChI Key

LLDHTNJSNVBRKG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-]

Origin of Product

United States

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